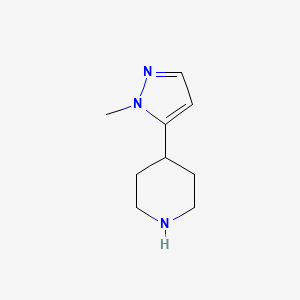
4-(1-Methyl-1H-pyrazol-5-yl)piperidin
Übersicht
Beschreibung
4-(1-methyl-1H-pyrazol-5-yl)piperidine is a useful research compound. Its molecular formula is C9H15N3 and its molecular weight is 165.24 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(1-methyl-1H-pyrazol-5-yl)piperidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(1-methyl-1H-pyrazol-5-yl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1-methyl-1H-pyrazol-5-yl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Hemmung der löslichen Epoxidhydrolase (sEH)
Diese Verbindung wurde bei der Entwicklung und Synthese neuer sEH-Inhibitoren verwendet . Diese Inhibitoren sollen den Blutdruckanstieg und entzündungsfördernde Prozesse durch ihre Wirkung als sEH-Inhibitoren reduzieren . Insbesondere Verbindungen, die einen N-substituierten Piperidinring mit Pyrazol (einem fünfatomigen polaren Heterocyclus) als Pharmakophor-Leitstruktur für die sEH-Inhibition enthalten, haben vielversprechende Ergebnisse gezeigt .
Anti-Tabakmosaikvirus (TMV) Aktivität
Vorläufige Bioassays haben gezeigt, dass alle Verbindungen gegen das Tabakmosaikvirus (TMV) mit unterschiedlichen in vivo und in vitro Modi wirken . Dies deutet auf potenzielle Anwendungen im Bereich der Pflanzenpathologie und des Pflanzenschutzes hin .
Biomedizinische Chemie
Tris(pyrazolyl)methan (Tpm) Liganden und ihre entsprechenden Metallkomplexe, zu denen auch 4-(1-Methyl-1H-pyrazol-5-yl)piperidin gehört, wurden für eine breite Palette von Anwendungen in der biomedizinischen Chemie genutzt .
Krebstherapie
So wurde beispielsweise das Molekül [TpmMn(CO)3]PF6, das this compound enthält, als Chemotherapeutikum zur Behandlung von Darmkrebs untersucht .
Katalyse
Die gleiche Klasse von Verbindungen wurde auch in der Katalyse eingesetzt . Die einzigartige Struktur dieser Verbindungen ermöglicht es ihnen, als effektive Katalysatoren in verschiedenen chemischen Reaktionen zu fungieren .
Wirkmechanismus
Target of Action
Similar compounds have been known to interact with various enzymes and receptors
Mode of Action
Based on the structure and properties of similar compounds, it can be hypothesized that 4-(1-methyl-1h-pyrazol-5-yl)piperidine might interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and ionic interactions .
Biochemical Pathways
Similar compounds have been reported to influence the cytochrome p450-mediated polyunsaturated fatty acid epoxide pathway, which plays a crucial role in inflammation and blood pressure regulation .
Result of Action
Similar compounds have been reported to exhibit various biological activities, including anti-inflammatory and antihypertensive effects .
Biochemische Analyse
Biochemical Properties
4-(1-methyl-1H-pyrazol-5-yl)piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to act as an inhibitor of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of epoxides to diols . This interaction is crucial as it can influence the regulation of blood pressure and inflammatory responses. The compound’s ability to inhibit sEH suggests its potential in therapeutic applications for conditions related to these physiological processes.
Cellular Effects
The effects of 4-(1-methyl-1H-pyrazol-5-yl)piperidine on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting sEH, 4-(1-methyl-1H-pyrazol-5-yl)piperidine can alter the signaling pathways that regulate inflammation and blood pressure . Additionally, its impact on gene expression can lead to changes in the production of proteins involved in these pathways, thereby affecting overall cellular metabolism and function.
Molecular Mechanism
At the molecular level, 4-(1-methyl-1H-pyrazol-5-yl)piperidine exerts its effects through specific binding interactions with biomolecules. Its inhibition of sEH involves binding to the enzyme’s active site, preventing the conversion of epoxides to diols . This inhibition can lead to an accumulation of epoxides, which have various biological activities, including anti-inflammatory and vasodilatory effects. The compound’s ability to modulate enzyme activity and gene expression highlights its potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(1-methyl-1H-pyrazol-5-yl)piperidine can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to the compound can lead to sustained inhibition of sEH, resulting in prolonged anti-inflammatory and blood pressure-lowering effects. The stability and degradation of the compound must be carefully monitored to ensure consistent results in experimental studies.
Dosage Effects in Animal Models
The effects of 4-(1-methyl-1H-pyrazol-5-yl)piperidine vary with different dosages in animal models. At lower doses, the compound effectively inhibits sEH without causing significant adverse effects . At higher doses, toxic effects may be observed, including potential liver and kidney damage. It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing toxicity. Threshold effects and dose-response relationships should be thoroughly investigated to ensure safe and effective use in animal studies.
Metabolic Pathways
4-(1-methyl-1H-pyrazol-5-yl)piperidine is involved in several metabolic pathways. It interacts with enzymes such as sEH, influencing the metabolism of epoxides to diols . This interaction can affect metabolic flux and the levels of various metabolites, including those involved in inflammation and blood pressure regulation. Understanding the compound’s role in these pathways is crucial for elucidating its therapeutic potential and optimizing its use in biochemical research.
Transport and Distribution
The transport and distribution of 4-(1-methyl-1H-pyrazol-5-yl)piperidine within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments . For instance, its binding to sEH can facilitate its transport to sites of inflammation or blood pressure regulation, enhancing its therapeutic effects. The distribution of the compound within tissues also determines its overall efficacy and safety profile.
Subcellular Localization
The subcellular localization of 4-(1-methyl-1H-pyrazol-5-yl)piperidine is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its interaction with sEH may localize it to the endoplasmic reticulum, where the enzyme is predominantly found. This localization can enhance the compound’s ability to inhibit sEH and exert its therapeutic effects. Understanding the subcellular distribution of the compound is essential for optimizing its use in biochemical research.
Eigenschaften
IUPAC Name |
4-(2-methylpyrazol-3-yl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-12-9(4-7-11-12)8-2-5-10-6-3-8/h4,7-8,10H,2-3,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRBVTTLKUJAYDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
640270-01-5 | |
| Record name | 4-(1-methyl-1H-pyrazol-5-yl)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the spatial arrangement of the pyrazole and piperidine rings in tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate?
A1: The research indicates that the pyrazole ring and the piperidine ring in tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate are not coplanar. Instead, they adopt a non-planar conformation with a dihedral angle of 33.4° between the plane of the pyrazole ring and the approximate mirror plane of the piperidine ring [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



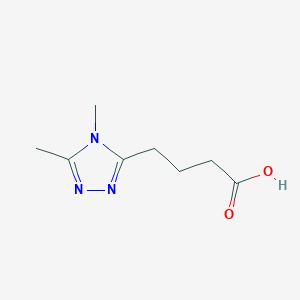
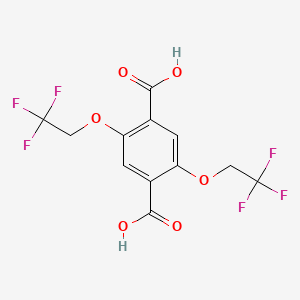
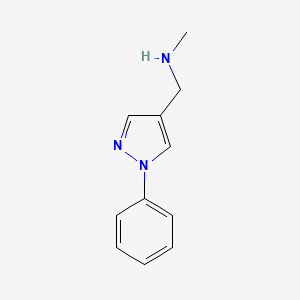
![Methyl 4-{[(2-aminoethyl)amino]methyl}benzoate dihydrochloride](/img/structure/B1463492.png)
![2-chloro-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide hydrochloride](/img/structure/B1463493.png)
![4-Chloro-1-(phenylsulfonyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1463495.png)
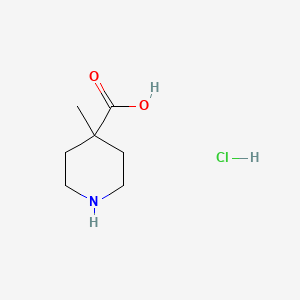
![5-[(2,4-Difluorophenyl)methyl]-1,3,4-oxadiazol-2-ol](/img/structure/B1463497.png)
![6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepin-3-ylmethanol](/img/structure/B1463499.png)
![(4-{2-[(4-Chlorophenyl)sulfanyl]ethoxy}phenyl)methanamine hydrochloride](/img/structure/B1463500.png)
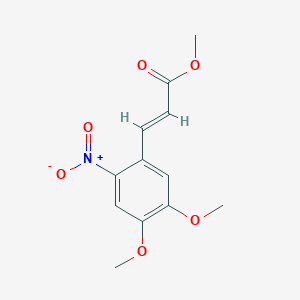
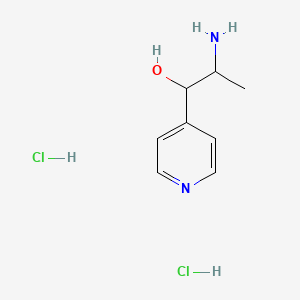
![Methyl 3-amino-2-[(3-methylphenyl)methyl]propanoate hydrochloride](/img/structure/B1463505.png)
